6,7-Dichloroquinoxaline-2,3-Dione (DCQX) vs. Dinitro- and Cyanonitro-Quinoxalinediones: Selectivity Profiling at the NMDA Receptor Complex
In a comparative analysis of quinoxalinedione NMDA receptor antagonists, 6,7-dichloroquinoxaline-2,3-dione (DCQX) exhibited a unique selectivity profile not shared by other structurally related quinoxaline derivatives such as 6,7-dinitroquinoxaline-2,3-dione (DNQX) and 6-nitro-7-cyanoquinoxaline-2,3-dione (CNQX) [1]. The binding studies utilized [3H]glycine, [3H]glutamate, and [3H]CPP radioligands to assess target engagement across multiple binding sites on the NMDA receptor complex in rat brain synaptic membranes [1].
| Evidence Dimension | Target selectivity at the NMDA receptor complex: Displacement of specific radioligand binding |
|---|---|
| Target Compound Data | Abolished [3H]glycine binding without inhibiting [3H]glutamate or [3H]CPP binding |
| Comparator Or Baseline | DNQX and CNQX: Displaced both [3H]glycine and [3H]glutamate / [3H]CPP binding (non-selective antagonism) |
| Quantified Difference | Qualitative difference: DCQX is selective for the glycine binding site; DNQX/CNQX act at multiple NMDA receptor binding sites |
| Conditions | Rat brain synaptic membranes treated with Triton X-100; radioligand binding assays using [3H]glycine, [3H]glutamate, and [3H]CPP |
Why This Matters
This selectivity provides researchers with a precise pharmacological tool to isolate glycine site-specific NMDA receptor modulation, avoiding confounding off-target interactions at glutamate or CPP binding sites that occur with common comparator compounds like DNQX and CNQX [1].
- [1] Ogita, K., & Yoneda, Y. (1990). 6,7-Dichloroquinoxaline-2,3-Dione is a Competitive Antagonist Specific to Strychnine-Insensitive [3H]Glycine Binding Sites on the N-Methyl-D-Aspartate Receptor Complex. Journal of Neurochemistry, 54(2), 699-702. View Source
